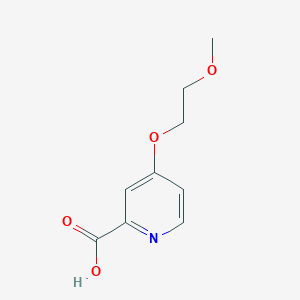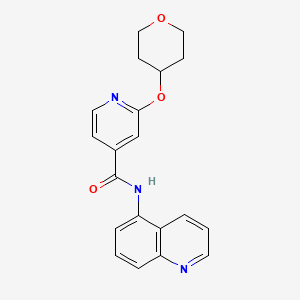
N-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- A study explored the synthesis and antitumor activity of novel amsacrine analogs, including compounds similar to N-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. These compounds were analyzed for their ability to intercalate into double-stranded DNA and their anticancer activity. It was found that the replacement of the acridine moiety with an analogous quinoline system reduced their anticancer activity and DNA intercalation propensity (Chilin et al., 2009).
DNA Duplex Stabilization
- Quinolones, structurally related to the compound , when covalently attached to oligonucleotides, were found to stabilize DNA duplexes against thermal denaturation. This research highlights the potential of quinolone derivatives in influencing the stability of nucleic acid structures (Tuma et al., 2002).
Photovoltaic Applications
- A study investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, revealing their potential application in organic–inorganic photodiode fabrication. This research demonstrates the utility of quinoline derivatives in the field of renewable energy and photovoltaic technology (Zeyada et al., 2016).
Corrosion Inhibition
- Carboxamide derivatives, structurally similar to N-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution. This research provides insights into the application of quinoline derivatives in protecting metals against corrosion (Erami et al., 2019).
Antibacterial Activity
- A novel series of quinoline derivatives, including structures related to the compound , were synthesized and evaluated for their antibacterial activities against various bacterial strains, demonstrating the potential of such compounds in antimicrobial applications (Joshi et al., 2011).
Eigenschaften
IUPAC Name |
2-(oxan-4-yloxy)-N-quinolin-5-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(23-18-5-1-4-17-16(18)3-2-9-21-17)14-6-10-22-19(13-14)26-15-7-11-25-12-8-15/h1-6,9-10,13,15H,7-8,11-12H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLVOEDPHXNKEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2384592.png)
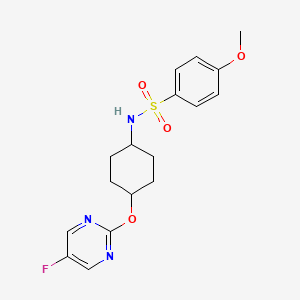
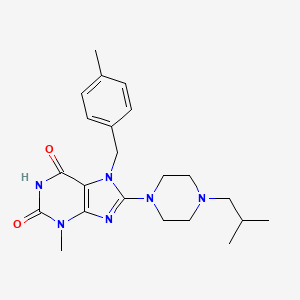
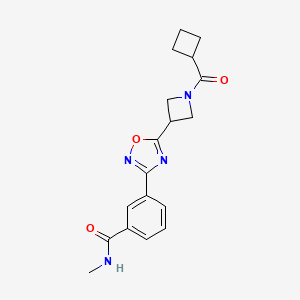
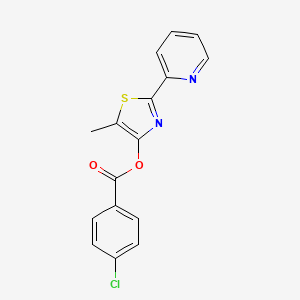
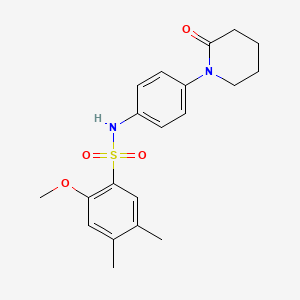
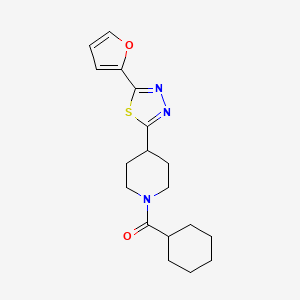
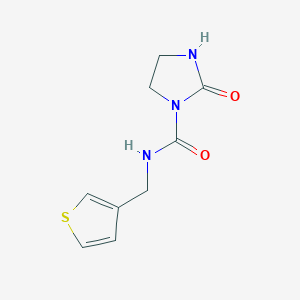
![3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2384603.png)
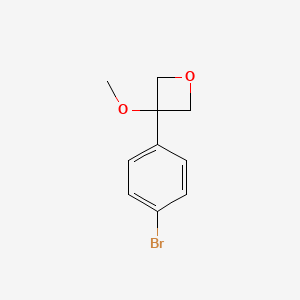
![5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384606.png)
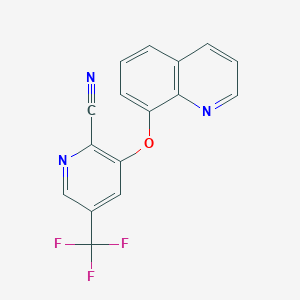
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2384609.png)
